molecular formula C5ClF9O3 B3031350 Nonafluoro-3,6-dioxaheptanoyl chloride CAS No. 261503-81-5

Nonafluoro-3,6-dioxaheptanoyl chloride

Cat. No.: B3031350
CAS No.: 261503-81-5
M. Wt: 314.49 g/mol
InChI Key: BKZHJOQMNQCFAE-UHFFFAOYSA-N
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Description

Nonafluoro-3,6-dioxaheptanoyl chloride is a chemical compound with the molecular formula C5ClF9O3. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to form strong bonds with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonafluoro-3,6-dioxaheptanoyl chloride can be synthesized through several methods. One common approach involves the reaction of nonafluoro-3,6-dioxaheptanoic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions and requires a catalyst to proceed efficiently. The reaction is as follows:

C5F9O3H+SOCl2C5ClF9O3+SO2+HCl\text{C5F9O3H} + \text{SOCl2} \rightarrow \text{C5ClF9O3} + \text{SO2} + \text{HCl} C5F9O3H+SOCl2→C5ClF9O3+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction conditions. The use of automated systems ensures consistent quality and yield of the final product. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Nonafluoro-3,6-dioxaheptanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

    Hydrolysis: In the presence of water, it can hydrolyze to form nonafluoro-3,6-dioxaheptanoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the reactions.

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are typically used to maintain reaction conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: The primary products of hydrolysis are nonafluoro-3,6-dioxaheptanoic acid and hydrochloric acid.

Scientific Research Applications

Nonafluoro-3,6-dioxaheptanoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce perfluorinated groups into molecules.

    Biology: Its derivatives are studied for their potential use in drug delivery systems due to their stability and biocompatibility.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and diagnostic agents.

    Industry: It is employed in the production of specialty chemicals, coatings, and surfactants due to its unique properties.

Mechanism of Action

The mechanism of action of nonafluoro-3,6-dioxaheptanoyl chloride involves its ability to form strong covalent bonds with other molecules. This property is primarily due to the presence of the highly electronegative fluorine atoms, which enhance the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Nonafluoro-3,6-dioxaheptanoyl chloride can be compared with other perfluorinated compounds, such as:

    Perfluorooctanoyl chloride: Similar in structure but with a longer carbon chain, leading to different physical and chemical properties.

    Perfluorobutyryl chloride: Shorter carbon chain, resulting in lower thermal stability and different reactivity.

    Perfluoropropionyl chloride: Even shorter carbon chain, with distinct applications and reactivity profiles.

The uniqueness of this compound lies in its specific combination of fluorinated groups and ether linkages, which confer unique properties not found in other similar compounds.

Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF9O3/c6-1(16)2(7,8)17-3(9,10)4(11,12)18-5(13,14)15
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZHJOQMNQCFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF9O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379711
Record name 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261503-81-5
Record name 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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